1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane
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Overview
Description
“1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the most significant features of the molecule. It is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Future Directions
The future directions for “1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, includingα-adrenoceptors . The α-adrenoceptors play a crucial role in the regulation of various physiological processes, including the modulation of neurotransmitter release, smooth muscle contraction, and metabolic homeostasis .
Mode of Action
It is known that pyrrolidine derivatives can act asnon-selective α-adrenoceptor antagonists . As antagonists, they bind to the α-adrenoceptors and prevent the binding of natural ligands, thereby inhibiting the receptor’s function .
Biochemical Pathways
The inhibition of α-adrenoceptors can affect various biochemical pathways, including those involved inlipid and carbohydrate metabolism , and can contribute to body weight reduction .
Pharmacokinetics
It is known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile . For instance, the sp3-hybridization and non-planarity of the pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially influencing its absorption and distribution .
Result of Action
It has been reported that non-selective α-adrenoceptor antagonists can lead to areduction in elevated glucose and triglyceride levels .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s biochemical properties are influenced by the spatial orientation of substituents, which can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Cellular Effects
For instance, some pyrrolidine derivatives have been found to modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. A related compound has been shown to reduce levels of triglycerides and glucose in rat plasma when administered chronically .
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-8-14(7-1)10-4-11-15-9-3-5-13-6-12-15/h13H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOANZSZEXTOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371945 |
Source
|
Record name | 1-[3-(pyrrolidin-1-yl)propyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199475-39-3 |
Source
|
Record name | 1-[3-(pyrrolidin-1-yl)propyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 199475-39-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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